molecular formula C14H8N4 B14731936 Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile CAS No. 5722-41-8

Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile

Cat. No.: B14731936
CAS No.: 5722-41-8
M. Wt: 232.24 g/mol
InChI Key: VHWIUNLTFOHZGZ-UHFFFAOYSA-N
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Description

Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its four cyano groups attached to the bicyclic framework, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of rhodium catalysts in a one-pot procedure has been reported to facilitate the formation of similar bicyclic structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specifics of these methods are often proprietary and tailored to the capabilities of the manufacturing facility.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of four cyano groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

5722-41-8

Molecular Formula

C14H8N4

Molecular Weight

232.24 g/mol

IUPAC Name

bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile

InChI

InChI=1S/C14H8N4/c15-7-13(8-16)11-3-1-2-4-12(6-5-11)14(13,9-17)10-18/h1-6,11-12H

InChI Key

VHWIUNLTFOHZGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC(C=C1)C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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